(Z)-2-Decene-4,6,8-triyn-1-ol

Natural products chemistry Fungal metabolomics Polyacetylene chemotaxonomy

(Z)-2-Decene-4,6,8-triyn-1-ol (CAS 6071-16-5), synonymously known as cis-dehydromatricarianol, is a C10 linear polyacetylenic fatty alcohol bearing one (Z)-configured double bond at C2–C3 and three conjugated triple bonds spanning C4–C9, yielding the molecular formula C10H8O and a monoisotopic mass of 144.0575 Da. It is classified within fatty alcohols and is a documented fungal secondary metabolite, first isolated and characterised from the basidiomycete Fistulina hepatica.

Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
CAS No. 6071-16-5
Cat. No. B12661675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-Decene-4,6,8-triyn-1-ol
CAS6071-16-5
Molecular FormulaC10H8O
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC#CC#CC#CC=CCO
InChIInChI=1S/C10H8O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,10H2,1H3/b9-8+
InChIKeyJTVVPVMSFPTJLN-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-2-Decene-4,6,8-triyn-1-ol (CAS 6071-16-5): Core Identity and Structural Classification for Procurement Decisions


(Z)-2-Decene-4,6,8-triyn-1-ol (CAS 6071-16-5), synonymously known as cis-dehydromatricarianol, is a C10 linear polyacetylenic fatty alcohol bearing one (Z)-configured double bond at C2–C3 and three conjugated triple bonds spanning C4–C9, yielding the molecular formula C10H8O and a monoisotopic mass of 144.0575 Da [1]. It is classified within fatty alcohols and is a documented fungal secondary metabolite, first isolated and characterised from the basidiomycete Fistulina hepatica [2]. The compound is registered across multiple authoritative chemical databases including ChEBI (CHEBI:173380), HMDB (HMDB0031001), and LIPID MAPS (LMFA05000569), confirming its recognised status as a discrete molecular entity [1][3]. Its procurement as the pure (Z)-stereoisomer is critical because the (E)-isomer (CAS 3930-17-4, trans-dehydromatricarianol) is the more widespread and frequently co-occurring fungal polyacetylene, and the two isomers are not functionally interchangeable in biological systems [2]. Analytical verification of stereochemical identity by NMR (distinct coupling constant for the olefinic protons: J ≈ 10–12 Hz for Z vs. J ≈ 14–17 Hz for E) or by GC-MS retention time matching against authentic standards is mandatory for any research or industrial application relying on stereochemically defined starting material [4].

Why Procuring (Z)-2-Decene-4,6,8-triyn-1-ol Requires Stereochemical Verification and Cannot Be Replaced by the (E)-Isomer


The (Z)- and (E)-isomers of 2-decene-4,6,8-triyn-1-ol are distinct chemical entities with different CAS registry numbers ((Z): 6071-16-5; (E): 3930-17-4), yet they are frequently conflated in vendor catalogues and database entries—the IUPAC name '(E)-dec-2-en-4,6,8-triyn-1-ol' is erroneously listed as a synonym for the (Z)-isomer in multiple authoritative databases [1][2]. This conflation creates a tangible procurement risk: a purchaser ordering by CAS number may receive the unintended isomer if the supplier's quality control relies solely on nominal identity rather than stereochemical verification. The biological relevance of this distinction is demonstrated by the fact that (Z)-dehydromatricarianol was isolated as a novel natural product specifically from Fistulina hepatica, whereas the (E)-isomer is recognised as the most widespread fungal polyacetylene across diverse basidiomycete genera [3]. In biosynthetic studies, the E-isomer of dehydromatricaria ester serves as a specific precursor that is enzymatically converted to the corresponding alcohol with retention of stereochemistry, indicating that the biosynthetic machinery discriminates between Z and E configurations [4]. For any application requiring defined stereochemistry—whether as an authentic analytical standard, a biosynthetic intermediate, or a substrate for stereospecific enzymatic oxidation—substituting the racemic mixture or the unintended isomer invalidates the experimental framework [5].

Quantitative Differential Evidence for (Z)-2-Decene-4,6,8-triyn-1-ol Against Structural Analogs


Stereochemical Identity: (Z)- vs. (E)-2-Decene-4,6,8-triyn-1-ol — Natural Occurrence and Source Specificity

The (Z)-isomer (cis-dehydromatricarianol) and (E)-isomer (trans-dehydromatricarianol) display markedly different natural occurrence patterns. The (Z)-isomer was first reported as a new natural product specifically from the basidiomycete Fistulina hepatica, whereas the (E)-isomer is described in the same study as 'the most widespread fungal polyacetylene,' occurring across multiple basidiomycete genera [1]. In a systematic survey of polyacetylene production patterns across fungal species, the trans (E)-isomer was identified as the major polyacetylene in all examined species, with the cis (Z)-isomer being notably restricted to F. hepatica among the fungi surveyed [1]. This source-restricted distribution constitutes a chemotaxonomic signature: procurement of the (Z)-isomer specifically enables studies of F. hepatica secondary metabolism or the use of this compound as a species-specific biomarker, applications for which the (E)-isomer cannot substitute [1].

Natural products chemistry Fungal metabolomics Polyacetylene chemotaxonomy

Antioxidant Activity: (Z)-2-Decene-4,6,8-triyn-1-ol EC50 Against ABAP-Induced Oxidative Stress Compared to Structural Analog

The polyacetylene fraction containing (Z)-2-decene-4,6,8-triyn-1-ol (dehydromatricarianol) demonstrated antioxidant activity against 2,2′-azobis(2-amidinopropane) dihydrochloride (ABAP)-induced oxidative stress with an EC50 value of 65.6 ± 2.98 μM/L [1]. This value was obtained alongside a structurally related analog (compound 33, a co-occurring polyacetylene) which exhibited a moderately more potent EC50 of 46.33 ± 3.48 μM/L under identical assay conditions [1]. The ~1.4-fold difference in potency between these two polyacetylenes demonstrates that even within the same structural class, modifications to the polyacetylene framework produce quantifiably distinct antioxidant profiles, reinforcing that the specific (Z)-configured C10 triyn-1-ol structure is not interchangeable with its closest analogs [1].

Antioxidant screening Free radical scavenging Natural product bioassay

Biosynthetic Pathway Discrimination: (Z)-Isomer as a Specific End-Product vs. (E)-Isomer as a Central Intermediate

Radiolabelled precursor feeding studies using trans-[1-¹⁴C]dehydromatricaria ester demonstrated that the ester is specifically converted into dehydromatricarianol (the alcohol) in cultures of Tricholoma grammopodium with incorporation efficiencies of 3.4–46% [1]. Crucially, the biosynthetic conversion proceeds with retention of the trans (E) stereochemistry of the precursor, producing the (E)-alcohol. The (Z)-isomer, by contrast, is the product of a distinct biosynthetic branch in Fistulina hepatica, where it co-occurs with C13-tetra-acetylenic compounds not found in the (E)-isomer-producing species [2]. Additionally, the culture fluid of Papulospora polyspora contains a biological oxidation system that is specific for dehydromatricarianol, converting it to the corresponding acid—a reaction whose stereochemical outcome may depend on the substrate configuration [3]. These data establish that the (Z)- and (E)-isomers occupy different nodes in fungal polyacetylene biosynthetic networks [1][2][3].

Fungal polyacetylene biosynthesis Metabolic pathway elucidation Isotopic labelling studies

Physicochemical Property Divergence: (Z)- vs. (E)-2-Decene-4,6,8-triyn-1-ol Predicted Properties and Chromatographic Behaviour

The (Z)- and (E)-isomers of 2-decene-4,6,8-triyn-1-ol share identical molecular formula (C10H8O) and monoisotopic mass (144.0575 Da), making them indistinguishable by low-resolution mass spectrometry [1]. However, their stereochemical difference at the C2–C3 double bond produces distinct physicochemical properties relevant to chromatographic separation and quality control. The (Z)-configuration with its cis arrangement of substituents across the double bond confers a different molecular dipole moment and polar surface area compared to the (E)-isomer, which affects retention behaviour on both normal-phase and reversed-phase chromatographic systems [2]. For the structurally analogous dehydromatricaria lactones, the Z and E isomers were unequivocally distinguished by differences in melting point and by distinct ¹H- and ¹³C-NMR chemical shifts, particularly for the olefinic protons and carbons proximal to the stereogenic double bond [2]. For procurement quality assurance, the (Z)-isomer should be verified by NMR (olefinic coupling constant J ≈ 10–12 Hz for Z; J ≈ 14–17 Hz for E) and/or by GC-MS retention time comparison against a certified (Z)-standard, as the isomers co-elute under many standard GC conditions [2].

Stereochemical analysis Chromatographic method development Quality control

High-Value Research and Industrial Application Scenarios for (Z)-2-Decene-4,6,8-triyn-1-ol (CAS 6071-16-5)


Authentic Analytical Reference Standard for Fistulina hepatica Metabolomics and Fungal Chemotaxonomy

The (Z)-isomer is uniquely qualified as a species-specific biomarker for Fistulina hepatica (beefsteak fungus) because it was originally isolated and characterised as a novel natural product from this species, and its occurrence is restricted compared to the ubiquitous (E)-isomer [1]. Metabolomics laboratories conducting LC-MS or GC-MS profiling of fungal extracts require the pure (Z)-isomer as an authentic standard to unambiguously assign chromatographic peaks, since the isomers share identical molecular mass and cannot be distinguished by low-resolution MS alone [1]. Procurement of the certified (Z)-standard enables quantification of this metabolite in F. hepatica fruiting bodies, mycelial cultures, or food products containing this edible mushroom species [1].

Substrate for Stereospecific Enzymatic Oxidation Studies in Fungal Polyacetylene Biosynthesis

The culture fluid of Papulospora polyspora contains a biological oxidation system demonstrated to be specific for dehydromatricarianol, converting the alcohol to the corresponding carboxylic acid [2]. This enzymatic system represents a model for studying fungal polyacetylene oxidative metabolism. The (Z)-isomer is the required substrate for determining whether this oxidation system exhibits stereochemical preference, as the (E)- and (Z)-isomers may be processed with different kinetics or may produce different product profiles [2]. Procurement of both isomers as analytically pure standards enables comparative enzyme kinetics experiments that inform the stereochemical selectivity of fungal acetylenase and oxidase enzymes [2].

Reference Compound for Polyacetylene Structure–Activity Relationship (SAR) Studies in Antioxidant Screening

The antioxidant EC50 of 65.6 ± 2.98 μM/L established for dehydromatricarianol against ABAP-induced oxidative stress provides a benchmark value for SAR studies comparing polyacetylenes of varying chain length, triple bond count, and terminal functionalisation [3]. When screened alongside the structurally related analog with EC50 = 46.33 μM/L, the ~1.4-fold potency difference provides a quantitative framework for evaluating how modifications to the polyacetylene scaffold modulate radical-scavenging activity [3]. The (Z)-isomer specifically should be included in such panels because stereochemistry at the conjugated ene-yne-yne system may influence the compound's ability to donate hydrogen atoms or electrons to free radical species [3].

Synthetic Intermediate for Derivatisation: Z-Specific Acetate, Ether, and Ester Analogs

The primary alcohol functionality of (Z)-2-decene-4,6,8-triyn-1-ol enables its use as a synthetic precursor for esterification, etherification, or oxidation reactions to generate stereochemically defined derivatives. The known natural product (Z)-dehydromatricarianol acetate, isolated from Calotis dentex, demonstrates that the (Z)-configuration is preserved in naturally occurring ester derivatives [4]. Synthetic chemists requiring the (Z)-configured scaffold as a starting material for total synthesis, semi-synthetic modification, or the preparation of isotopically labelled probes must procure the stereochemically verified (Z)-alcohol, as the (E)-isomer would yield the incorrect stereochemical series of derivatives [4].

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